molecular formula C10H28N6O6S B1464059 Bis(1-(3-methoxypropyl)guanidine), sulfuric acid CAS No. 1315366-59-6

Bis(1-(3-methoxypropyl)guanidine), sulfuric acid

Cat. No. B1464059
CAS RN: 1315366-59-6
M. Wt: 360.43 g/mol
InChI Key: XJBGOCSSABDUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Bis(1-(3-methoxypropyl)guanidine), sulfuric acid” is a chemical compound with the formula C10H28N6O6S . It has a molecular weight of 360.43 .


Physical And Chemical Properties Analysis

“Bis(1-(3-methoxypropyl)guanidine), sulfuric acid” has a molecular weight of 360.43 . Other physical and chemical properties like melting point, boiling point, and density are not provided in the sources I found.

Scientific Research Applications

Green Chemistry Applications

Bis(1-(3-methoxypropyl)guanidine), sulfuric acid may have implications in green chemistry, as evidenced by research on similar compounds. For instance, the oxidation of aromatic alcohols into aromatic carboxylic acids and ketones with atmospheric dioxygen, facilitated by bis(methoxypropyl) ether, presents an eco-friendly, practical, and operationally simple procedure. This process is characterized by its high conversion and good selectivity without the need for external initiators, catalysts, additives, or bases. The easily available and economical raw materials, along with excellent functional group tolerance, highlight the potential of bis(1-(3-methoxypropyl)guanidine), sulfuric acid in green chemistry applications (Liu et al., 2018).

Antimicrobial Activities

Research into related guanidine compounds has explored their antimicrobial activities. A study on 1-substituted-3-formamidinothiocarbamides and 1,3-bis-(substitutedthioamido)guanidines examined their synthesis and potential applications across medicinal, agricultural, industrial, pharmacological, and biochemical fields. The antimicrobial activities of these compounds were investigated using the MIC method, indicating that bis(1-(3-methoxypropyl)guanidine), sulfuric acid could be explored for antimicrobial properties (Waghmare et al., 2006).

properties

IUPAC Name

2-(3-methoxypropyl)guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H13N3O.H2O4S/c2*1-9-4-2-3-8-5(6)7;1-5(2,3)4/h2*2-4H2,1H3,(H4,6,7,8);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBGOCSSABDUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN=C(N)N.COCCCN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(1-(3-methoxypropyl)guanidine), sulfuric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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